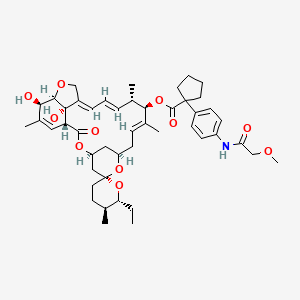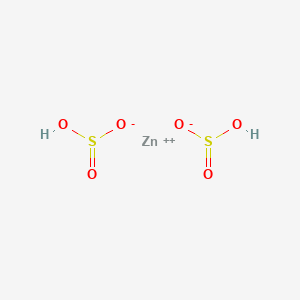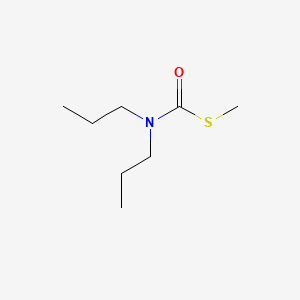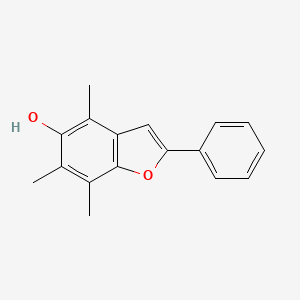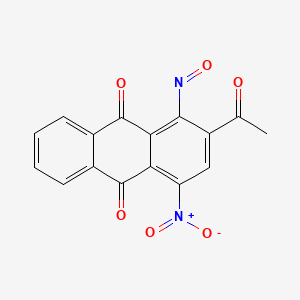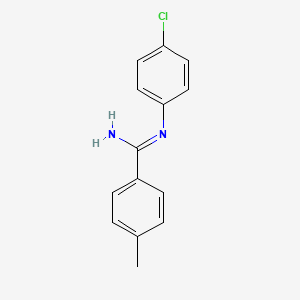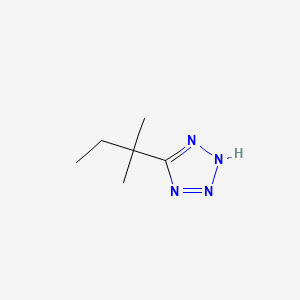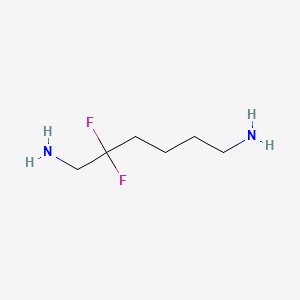
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime is an organic compound characterized by the presence of hydroxyamino and oxime functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime typically involves the reaction of 1,5-bis(4-methoxyphenyl)-1-penten-3-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the formation of the oxime is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime undergoes various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso derivative.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxime group can also interact with nucleophilic sites in biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 5,12-Dihydroxy-2,6,7,13-tetramethoxyflavone
Uniqueness
5-(Hydroxyamino)-1,5-bis(4-methoxyphenyl)-1-penten-3-one oxime is unique due to the presence of both hydroxyamino and oxime functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
5397-97-7 |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(NZ)-N-[(E)-5-(hydroxyamino)-1,5-bis(4-methoxyphenyl)pent-1-en-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C19H22N2O4/c1-24-17-9-4-14(5-10-17)3-8-16(20-22)13-19(21-23)15-6-11-18(25-2)12-7-15/h3-12,19,21-23H,13H2,1-2H3/b8-3+,20-16+ |
Clé InChI |
NJAQMAVGELKCCS-FROOSJIMSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=N\O)/CC(C2=CC=C(C=C2)OC)NO |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=NO)CC(C2=CC=C(C=C2)OC)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




